N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic alkaloid derivative featuring a pyrrolo[2,1-b]quinazoline core. This bicyclic heterocyclic scaffold is structurally analogous to natural alkaloids like peganine (vasicine), which are known for their anti-inflammatory and antioxidant properties .
Properties
IUPAC Name |
N-(4-acetylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12(24)13-4-7-15(8-5-13)21-19(25)14-6-9-16-17(11-14)22-18-3-2-10-23(18)20(16)26/h4-9,11H,2-3,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIJYNNCPPLOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is the translocator protein (TSPO) located at the outer mitochondrial membrane. TSPO plays a crucial role in the regulation of mitochondrial function and cell survival.
Mode of Action
This compound interacts with its target, TSPO, leading to a series of cellular changes. The compound induces reactive oxygen species and caspase-mediated apoptosis , which are processes involved in cell death.
Biochemical Pathways
The compound’s interaction with TSPO affects the mitochondrial function , leading to the production of reactive oxygen species. This triggers a cascade of events in the apoptosis pathway, resulting in cell death. Additionally, the compound inhibits thioredoxin reductase , an enzyme involved in maintaining the cellular redox balance.
Result of Action
The compound exerts cytotoxic effects on cancer cells, with IC50 values in the low micromolar range. It significantly inhibits cell migration and colony formation, indicating its potential as an anti-cancer agent. It also induces cellular apoptosis and cell cycle arrest at the S phase.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Biological Activity
N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound belonging to the quinazoline class, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H17N3O3
- Molecular Weight : 347.4 g/mol
- Structural Features : The compound features a tetrahydropyrroloquinazoline core with an acetylphenyl substituent and a carboxamide functional group.
Biological Activity Overview
The biological activities of quinazoline derivatives have been extensively studied, revealing a range of pharmacological effects. The specific compound discussed here has shown promise in various biological assays.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- SW620 (colon cancer)
- PC-3 (prostate cancer)
- NCI-H23 (lung cancer)
Table 1 summarizes the cytotoxicity results:
| Compound | Cell Line | IC50 (µM) | Relative Potency |
|---|---|---|---|
| N-(4-acetylphenyl)-9-oxo... | SW620 | 5.0 | High |
| N-(4-acetylphenyl)-9-oxo... | PC-3 | 7.5 | Moderate |
| N-(4-acetylphenyl)-9-oxo... | NCI-H23 | 6.0 | High |
These findings suggest that structural modifications can enhance the anticancer properties of quinazoline derivatives.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through caspase activation. In vitro studies demonstrated that the compound activates caspases significantly compared to control compounds:
- Caspase Activation :
- Compound induced nearly 200% increase in caspase activity relative to PAC-1.
This activation is crucial for triggering programmed cell death in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported that related quinazoline derivatives possess antibacterial and antifungal properties:
- Antibacterial Testing :
- Compounds were tested against Gram-positive and Gram-negative bacteria.
Table 2 presents a summary of antimicrobial activity:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-acetylphenyl)-9-oxo... | E. coli | 15 µg/mL |
| N-(4-acetylphenyl)-9-oxo... | S. aureus | 10 µg/mL |
These results indicate that modifications in the quinazoline structure can lead to enhanced antimicrobial efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of quinazoline derivatives:
- Study on Vasicinone and Related Compounds :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Peganine and Derivatives
Peganine (vasicine), a natural alkaloid with the core structure 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, shares the same bicyclic framework as the target compound. Derivatives such as vasicinone hydrochloride and acetyl vasicinone (AVA) exhibit anti-inflammatory activity by reducing IL-8 levels and myeloperoxidase (MPO) activity, alongside antioxidant effects via lipid peroxidation inhibition . Unlike the target compound, these derivatives lack the 4-acetylphenyl carboxamide group, instead featuring hydroxyl or acetyl substitutions at position 3. This structural divergence may influence solubility and receptor binding, as carboxamide groups typically enhance hydrogen-bonding interactions.
Heterocyclic Variants: Indolo- and Imidazopyridine Derivatives
The indolo[2,1-b]quinazoline derivative N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide replaces the pyrrolo ring with an indole system, introducing a sulfonamide group instead of carboxamide . Sulfonamides are known for their metabolic stability but may reduce membrane permeability compared to carboxamides. Similarly, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate features an imidazopyridine core, which alters electronic properties due to the additional nitrogen atom and substituents like cyano and nitro groups . These modifications could enhance electrophilic reactivity but reduce biocompatibility.
Substituted Carboxamide Derivatives
N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide shares the pyrroloquinazoline core with the target compound but substitutes the 4-acetylphenyl group with a methylpiperidinyl moiety .
Q & A
Basic: What are the recommended synthetic strategies for preparing N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Construction: Begin with the pyrrolo[2,1-b]quinazoline scaffold. Key steps include cyclization of substituted quinazoline precursors under reflux with acetic acid to ensure high purity .
Carboxamide Coupling: Introduce the 4-acetylphenyl group via amide bond formation. Use coupling agents like EDCI/HOBt in anhydrous DMF to minimize side reactions. Reaction temperatures should be maintained at 0–5°C during active ester formation .
Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Validation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy:
- ¹H NMR: Confirm the presence of the acetylphenyl group (singlet at δ ~2.6 ppm for CH₃) and aromatic protons (δ ~7.2–8.3 ppm) .
- ¹³C NMR: Verify the ketone carbonyl (δ ~200 ppm) and amide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (HRMS): Match the molecular ion peak to the theoretical mass (C₂₂H₁₈N₄O₃, exact mass: 394.13 g/mol) .
- IR Spectroscopy: Identify characteristic stretches for amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups .
Advanced: How can researchers optimize reaction yields for challenging intermediates?
Methodological Answer:
Key optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility of aromatic intermediates .
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are involved. Optimize ligand-to-metal ratios to reduce byproducts .
- Temperature Control: For cyclization steps, maintain reflux conditions (e.g., 110°C in acetic acid) to accelerate ring closure while avoiding decomposition .
Advanced: What methods address solubility limitations in biological assays?
Methodological Answer:
- Derivatization: Introduce solubilizing groups (e.g., polyethylene glycol chains) at the carboxamide nitrogen without disrupting the core pharmacophore .
- Co-solvent Systems: Use DMSO (≤5% v/v) in aqueous buffers for in vitro studies. Validate compatibility with assay reagents (e.g., avoid precipitation with phosphate buffers) .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability in pharmacokinetic studies .
Advanced: How can researchers predict biological activity based on structural analogs?
Methodological Answer:
- SAR Analysis: Compare with analogs like 9-Oxo-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide (). Substituents at the 6-position (e.g., acetylphenyl vs. hydrazide) significantly alter target affinity .
- In Silico Docking: Use software (e.g., AutoDock Vina) to model interactions with kinases or GPCRs. Prioritize targets with conserved binding pockets for quinazoline derivatives .
- In Vitro Screening: Test against panels (e.g., NCI-60 cancer cell lines) and correlate activity with substituent electronic properties (Hammett constants) .
Advanced: What analytical approaches resolve contradictions in spectral data?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions. For example, distinguish quinazoline H-7 and H-8 protons via coupling patterns .
- X-ray Crystallography: Confirm absolute configuration if synthetic routes produce stereoisomers. Compare experimental data with Cambridge Structural Database entries .
- LC-MS/MS: Detect trace impurities (e.g., deacetylated byproducts) that may skew biological results. Use a C18 column with 0.1% formic acid in mobile phase .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Variable Substituents: Synthesize derivatives with modifications at the 4-acetylphenyl (e.g., nitro, hydroxyl) and quinazoline 3-position (e.g., methyl, fluoro) .
Biological Testing:
- Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays .
- Assess metabolic stability in liver microsomes to prioritize lead candidates .
Data Correlation: Use multivariate analysis (e.g., PCA) to link substituent hydrophobicity (logP) with cellular uptake efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
